N'-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide
Description
N’-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields, including medicinal chemistry and materials science .
Properties
Molecular Formula |
C16H13FN4O2 |
|---|---|
Molecular Weight |
312.30 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H13FN4O2/c1-10-2-7-15(23-10)13-8-14(20-19-13)16(22)21-18-9-11-3-5-12(17)6-4-11/h2-9H,1H3,(H,19,20)(H,21,22)/b18-9+ |
InChI Key |
LOSCRGHZFGJZDU-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)F |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-fluorobenzaldehyde with 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide involves its ability to interact with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a furan ring. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Biological Activity
N'-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide is a novel compound that has drawn attention due to its potential biological activities. This article focuses on the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H13FN4O2
- Molecular Weight : 314.30 g/mol
- CAS Number : 6862379
The structure features a pyrazole ring, which is known for its diverse biological activities, and a hydrazone moiety that can influence its reactivity and interaction with biological targets.
The biological activity of this compound is believed to stem from its ability to interact with various biological molecules. The compound may act as an enzyme inhibitor or modulator, impacting metabolic pathways and cellular processes. Its hydrazone functionality allows for the formation of stable complexes with metal ions, which can further influence its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For example, studies have shown that similar compounds demonstrate activity against a range of bacterial strains including Escherichia coli and Salmonella typhimurium.
| Compound | Bacterial Strain | Inhibition Zone (cm) |
|---|---|---|
| 7a | E. coli | 1.6 |
| 7b | E. coli | 1.2 |
| 9b | Salmonella | 0.9 |
These findings suggest that this compound may also possess similar antimicrobial properties, warranting further investigation.
Cytotoxicity and Anti-inflammatory Activity
Pyrazole derivatives have been noted for their cytotoxic effects against various cancer cell lines. For instance, certain analogues have demonstrated the ability to inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses.
In one study, pyrazole derivatives displayed up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound could be explored for its anti-inflammatory potential.
Synthesis and Biological Evaluation
A series of studies have synthesized various pyrazole derivatives to evaluate their biological activities. For instance, a study focusing on N-aryl-substituted pyrazoles found promising antibacterial activity against both Gram-positive and Gram-negative bacteria . The synthesized compounds were screened for their efficacy using standard microbiological methods.
In Vivo Studies
In vivo models have been employed to assess the anti-inflammatory effects of pyrazole derivatives. One study utilized carrageenan-induced edema in rats to evaluate the anti-inflammatory potential of these compounds, revealing significant reductions in paw swelling compared to control groups treated with standard analgesics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
